Cas no 2138004-99-4 (1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid)

2138004-99-4 structure
상품 이름:1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid
1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid
- 2138004-99-4
- 1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid
- EN300-1083577
-
- 인치: 1S/C18H33NO4/c1-7-17(5,6)13-8-10-18(11-9-13,14(20)21)12-19-15(22)23-16(2,3)4/h13H,7-12H2,1-6H3,(H,19,22)(H,20,21)
- InChIKey: JFKPIXQWMRANFQ-UHFFFAOYSA-N
- 미소: OC(C1(CNC(=O)OC(C)(C)C)CCC(CC1)C(C)(C)CC)=O
계산된 속성
- 정밀분자량: 327.24095853g/mol
- 동위원소 질량: 327.24095853g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 4
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 7
- 복잡도: 429
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 4.4
- 토폴로지 분자 극성 표면적: 75.6Ų
1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1083577-0.1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 95% | 0.1g |
$653.0 | 2023-10-28 | |
Enamine | EN300-1083577-0.5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 95% | 0.5g |
$713.0 | 2023-10-28 | |
Enamine | EN300-1083577-0.05g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 95% | 0.05g |
$624.0 | 2023-10-28 | |
Enamine | EN300-1083577-0.25g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 95% | 0.25g |
$683.0 | 2023-10-28 | |
Enamine | EN300-1083577-5g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 95% | 5g |
$2152.0 | 2023-10-28 | |
Enamine | EN300-1083577-10g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 95% | 10g |
$3191.0 | 2023-10-28 | |
Enamine | EN300-1083577-1g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 95% | 1g |
$743.0 | 2023-10-28 | |
Enamine | EN300-1083577-5.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 5g |
$2152.0 | 2023-06-10 | ||
Enamine | EN300-1083577-10.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 10g |
$3191.0 | 2023-06-10 | ||
Enamine | EN300-1083577-1.0g |
1-({[(tert-butoxy)carbonyl]amino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid |
2138004-99-4 | 1g |
$743.0 | 2023-06-10 |
1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid 관련 문헌
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
2. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
2138004-99-4 (1-({(tert-butoxy)carbonylamino}methyl)-4-(2-methylbutan-2-yl)cyclohexane-1-carboxylic acid) 관련 제품
- 1443344-18-0(1-(4-Fluoro-3,5-dimethylphenyl)ethanol)
- 1048664-13-6(1-(4-Nitrobenzyl)pyrrolidine hydrobromide)
- 2107212-29-1(2-6-(propan-2-yloxy)pyridin-2-ylacetonitrile)
- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)
- 1240134-87-5(4-(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-benzoicacid Hydrochloride)
- 3904-18-5(2,4,5-trimethoxylproriophenone)
- 1805513-85-2(6-(Difluoromethyl)-2-iodo-4-nitropyridine-3-carboxamide)
- 1261874-07-0(2-Cyano-6-methoxybenzyl chloride)
- 2680784-43-2(5-(2,2,2-Trifluoroacetyl)-5,6,7,8-tetrahydro-1,5-naphthyridine-2-carboxylic acid)
- 1806833-99-7(2,3-Difluoro-4-(difluoromethyl)-6-hydroxypyridine)
추천 공급업체
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
중국 공급자
대량

Zhangzhou Sinobioway Peptide Co.,Ltd.
골드 회원
중국 공급자
시약

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Xinsi New Materials Co., Ltd
골드 회원
중국 공급자
대량
